In Vivo Excretion Route: Morpholinium Palmitate vs. Morpholine Hydrochloride After Oral Dosing
Morpholinium palmitate exhibits a measurably different excretion profile compared to morpholine hydrochloride following oral administration in rats. While both compounds result in approximately 90% urinary excretion of the morpholine moiety over 3 days, morpholinium palmitate shows a notably higher fecal excretion fraction, indicating a shift in elimination pathway attributable to the lipophilic palmitate counter-ion [1].
| Evidence Dimension | Fecal excretion fraction after oral administration |
|---|---|
| Target Compound Data | Higher fecal excretion (exact percentage not specified in abstract, described as 'a little more') |
| Comparator Or Baseline | Morpholine-HCl: lower fecal excretion |
| Quantified Difference | Qualitative difference confirmed; both compounds share ~90% urinary excretion over 3 days, but morpholinium palmitate shifts a greater proportion to fecal elimination |
| Conditions | In vivo rat model; oral administration of radiolabeled compounds; excretion monitored over 3 days via chemical analysis and radioassay [1] |
Why This Matters
This differential biodistribution is critical for selecting the appropriate salt form for oral drug delivery applications where gastrointestinal versus systemic targeting is a design parameter.
- [1] Tanaka, A., et al. Excretion and Distribution of Morpholine Salts in Rats. Journal of the Food Hygienic Society of Japan, 1978, 19(3), 329-334. View Source
